REACTION_CXSMILES
|
Cl.[CH3:2][C:3]1[C:8]([OH:9])=[C:7]([CH2:10][SH:11])[C:6]([CH:12]=[CH2:13])=[CH:5][N:4]=1.[OH-:14].[NH4+:15]>O>[CH3:2][C:3]1[C:8]([OH:9])=[C:7]([CH2:10][S:11][S:11][CH2:10][C:7]2[C:6]([CH:12]=[CH2:13])=[CH:5][N:15]=[C:3]([CH3:2])[C:8]=2[OH:14])[C:6]([CH:12]=[CH2:13])=[CH:5][N:4]=1 |f:0.1,2.3|
|
Name
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2-Methyl-3-hydroxy-4-mercaptomethyl-5-vinylpyridine hydrochloride
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
Cl.CC1=NC=C(C(=C1O)CS)C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Air is bubbled through the solution for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The precipitated bis[2-methyl-3-hydroxy-5-vinyl-4-pyridylmethyl]disulfide is collected on
|
Type
|
FILTRATION
|
Details
|
a filter
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
CC1=NC=C(C(=C1O)CSSCC1=C(C(=NC=C1C=C)C)O)C=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |